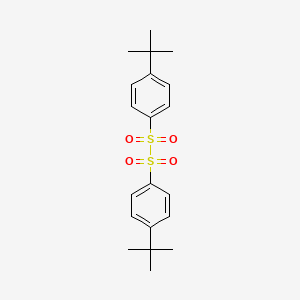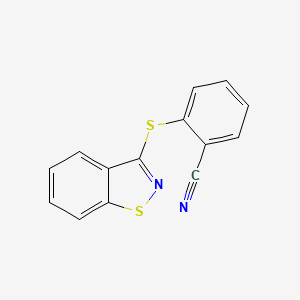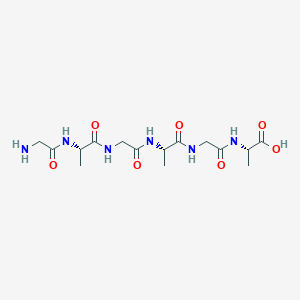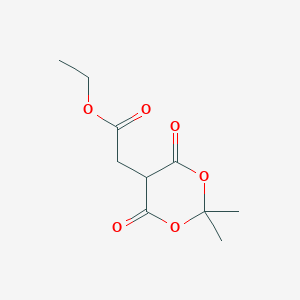![molecular formula C18H38O5Si B12559987 Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane CAS No. 185608-71-3](/img/structure/B12559987.png)
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane: is a chemical compound known for its unique structure and properties. It consists of a silane group attached to a complex cyclic ether, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane typically involves the reaction of triethylsilane with a precursor containing the 1,4,7,10,13-pentaoxacyclohexadecan-15-ylmethyl group. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The silane group can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents like lithium aluminum hydride.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Oxidation-Reduction Reactions: The silane group can participate in redox reactions, influencing cellular processes that depend on oxidative balance.
Complex Formation: The cyclic ether moiety can form stable complexes with metal ions and other biomolecules, affecting their function and stability.
Comparación Con Compuestos Similares
Similar Compounds
Triethylsilane: A simpler analog that lacks the cyclic ether moiety.
Tetraethylsilane: Another silane compound with different substituents.
Cyclohexadecan-15-ylmethylsilane: A compound with a similar cyclic structure but different functional groups.
Uniqueness
Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane is unique due to its combination of a silane group with a complex cyclic ether. This structure imparts unique chemical properties, making it versatile in various applications, from organic synthesis to advanced material production.
Propiedades
Número CAS |
185608-71-3 |
|---|---|
Fórmula molecular |
C18H38O5Si |
Peso molecular |
362.6 g/mol |
Nombre IUPAC |
triethyl(1,4,7,10,13-pentaoxacyclohexadec-15-ylmethyl)silane |
InChI |
InChI=1S/C18H38O5Si/c1-4-24(5-2,6-3)17-18-15-22-13-11-20-9-7-19-8-10-21-12-14-23-16-18/h18H,4-17H2,1-3H3 |
Clave InChI |
ZIPZXZVLEFJPJJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)CC1COCCOCCOCCOCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)


![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)




![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)
![Acetic acid, [(4-nitrophenyl)sulfonyl]-, phenylmethyl ester](/img/structure/B12559969.png)
![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)

